1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate
Description
This compound is a chiral pyrrolidine derivative featuring two ester groups (tert-butyl at position 1 and methyl at position 2) and a Boc-protected amino group at the 4S position. Its stereochemistry (2S,4S) and functional groups make it a critical intermediate in peptide synthesis and drug development, particularly for introducing constrained amino acid motifs. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic processes .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-10-8-11(12(19)22-7)18(9-10)14(21)24-16(4,5)6/h10-11H,8-9H2,1-7H3,(H,17,20)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHDRNJWKCIMMO-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate typically involves a multi-step process:
Formation of the Pyrrolidine Ring: : The process begins with the cyclization of appropriate precursors to form the pyrrolidine ring. Various reagents and catalysts can be employed to facilitate this cyclization under controlled temperatures and pressures.
Introduction of tert-Butyl and Methyl Groups: : The next steps involve introducing the tert-butyl and methyl groups through alkylation reactions. This requires precise stoichiometry and reaction conditions to ensure correct substitution and avoid unwanted side products.
Amidation and Boc Protection: : The amino group is introduced via amidation, and Boc (tert-butoxycarbonyl) protection is used to protect the amine functionality. Reagents such as tert-butyl chloroformate and suitable bases are used under controlled conditions to achieve this protection.
Industrial Production Methods: For industrial-scale production, these synthetic routes are optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to streamline the process, ensuring consistency and high yield.
Chemical Reactions Analysis
Deprotection Reactions
The Boc and methyl ester groups serve as temporary protective moieties, allowing selective deprotection under specific conditions:
-
Mechanistic Insight :
Acidic deprotection of the Boc group proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol . Ester hydrolysis under basic conditions involves nucleophilic attack by hydroxide at the carbonyl carbon .
Coupling Reactions
The deprotected amine participates in diverse coupling reactions, critical for constructing complex molecules:
-
Example :
In a synthesis of TG2 inhibitors, the free amine reacted with activated carboxylic acids (e.g., 3-pyridyl derivatives) using EDCI/HOBt, achieving yields >70% .
Functionalization of the Pyrrolidine Ring
The stereochemistry at C2 and C4 directs regioselective modifications:
Electrophilic Substitution
Reductive Amination
| Substrate | Conditions | Outcome | Source |
|---|---|---|---|
| Aldehydes/ketones | NaBH₃CN, MeOH | Secondary amines with retained stereochemistry |
Oxidation and Reduction
Controlled redox reactions modify the pyrrolidine scaffold:
| Reaction | Reagents | Outcome | Source |
|---|---|---|---|
| Lactam formation | RuCl₃, NaIO₄ | Oxidizes pyrrolidine to pyroglutamate | |
| Borane-mediated reduction | BH₃·THF | Reduces lactams to pyrrolidines |
Stereochemical Influence on Reactivity
The (2S,4S) configuration imposes steric and electronic effects:
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4-Fluoro substitution on the pyrrolidine ring enhances TG2 selectivity (cis-diastereomer destabilizes TG1 activity) .
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C-H activation/arylation at C4’ requires precise stereochemical alignment for efficient coupling .
Stability and Side Reactions
Scientific Research Applications
Synthesis of Bioactive Compounds
1-tert-Butyl 2-methyl pyrrolidine derivatives are often utilized as intermediates in the synthesis of bioactive compounds. The presence of the pyrrolidine ring enhances the biological activity of synthesized molecules, making them valuable in drug development.
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as an effective chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality allows chemists to produce enantiomerically pure compounds, which are crucial in pharmaceutical applications where the efficacy and safety of drugs can depend on their stereochemistry.
Pharmaceutical Development
Research indicates that derivatives of pyrrolidine compounds exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. Studies have shown that modifying the structure of pyrrolidine can lead to enhanced biological activity and selectivity against specific targets.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal explored the antitumor potential of pyrrolidine derivatives, including 1-tert-butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate. The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involved modulation of signaling pathways associated with cell survival and proliferation.
Case Study 2: Asymmetric Synthesis
In another research article, scientists reported a novel method for synthesizing complex molecules using 1-tert-butyl 2-methyl pyrrolidine as a chiral auxiliary. The study demonstrated that this approach significantly improved yields and enantiomeric ratios compared to traditional methods.
Neurological Disorders
Preliminary research suggests that modifications of this compound may have neuroprotective effects. Compounds derived from pyrrolidine structures have been investigated for their potential to treat conditions such as Alzheimer's disease and Parkinson's disease due to their ability to cross the blood-brain barrier.
Anti-inflammatory Agents
The anti-inflammatory properties observed in certain derivatives indicate that they could be developed into treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Mechanism of Action
The compound's mechanism of action is closely linked to its structural features. It interacts with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the functional groups involved. These interactions can modulate biological pathways, leading to its effects in medicinal applications.
Comparison with Similar Compounds
Research Findings and Key Insights
- Reactivity : The Boc group in the target compound enhances amine stability but requires acidic conditions for deprotection, whereas benzyl esters are cleaved under neutral hydrogenation .
- Stereochemical Impact : The (2S,4S) configuration imposes conformational constraints critical for biological activity in drug candidates, while (2S,4R) isomers alter binding affinities .
- Functional Group Utility: Halogenated derivatives (e.g., ) improve metabolic stability, while cyano groups () enable diverse conjugation strategies .
Biological Activity
1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects.
Biological Activity Overview
Research on the biological activity of this compound has highlighted several potential therapeutic applications. Below are key findings from studies assessing its pharmacological properties:
Anticancer Activity
Studies have indicated that pyrrolidine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve the modulation of signaling pathways related to cancer cell survival and growth.
Neuroprotective Effects
Research has also suggested that this compound could possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. The compound's interaction with neurotransmitter systems may further elucidate its role in neuroprotection.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have examined the effects of related pyrrolidine compounds on various biological systems:
- Anticancer Study : A study conducted on a series of pyrrolidine derivatives revealed that certain modifications increased their potency against breast cancer cell lines. The study noted that the presence of bulky substituents like tert-butyl enhanced lipophilicity, aiding in cellular uptake and efficacy.
- Neuroprotection Study : In a model of Alzheimer's disease, a related compound demonstrated significant reductions in amyloid-beta accumulation and improved cognitive function in animal models. This suggests that structural features similar to those in this compound may confer protective effects against neurodegeneration.
Research Findings
Recent findings indicate that the compound's biological activities are closely linked to its stereochemistry and functional groups. The (2S,4S) configuration appears crucial for optimal interaction with biological targets, enhancing both anticancer and neuroprotective effects.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration (2S,4S) of this compound be experimentally confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze coupling constants and chemical shifts, which are sensitive to stereochemistry. For example, the axial/equatorial orientation of substituents on the pyrrolidine ring can be inferred from splitting patterns .
- X-ray Crystallography : Definitive confirmation of the (2S,4S) configuration requires single-crystal X-ray analysis, as this method directly resolves spatial arrangements .
- Chiral Chromatography : Compare retention times with enantiomerically pure standards to validate stereochemical integrity .
Q. What are the standard synthetic routes for introducing tert-butoxycarbonyl (Boc) and methyl ester protecting groups in this compound?
- Methodological Answer :
- Boc Protection : React the primary amine group with di-tert-butyl dicarbonate (BocO) in the presence of a base (e.g., triethylamine) in dichloromethane or THF. Monitor reaction completion via TLC or LC-MS .
- Methyl Ester Formation : Use methyl chloroformate or dimethyl carbonate under basic conditions (e.g., KCO) in acetonitrile. Ensure anhydrous conditions to avoid hydrolysis .
Q. How is the compound characterized for purity and identity in academic settings?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 210–254 nm.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. For example, the molecular ion [M+H] should match the theoretical mass (CHNO: 329.18 g/mol) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm; ester: ~1740 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective functionalization of the pyrrolidine ring without Boc/ester cleavage?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, tert-butanol/water mixtures at 40–60°C minimize Boc deprotection while enabling alkylation .
- Computational Modeling : Employ density functional theory (DFT) to calculate activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination). Tools like Gaussian or ORCA can predict regioselectivity .
- In Situ Monitoring : Use ReactIR or flow NMR to track intermediates and adjust conditions dynamically .
Q. What strategies mitigate racemization during synthetic steps involving the (2S,4S) stereocenters?
- Methodological Answer :
- Low-Temperature Reactions : Perform reactions below –20°C (e.g., LDA-mediated deprotonation in THF at –78°C) to slow racemization .
- Chiral Auxiliaries : Temporarily introduce bulky groups (e.g., Evans oxazolidinones) to sterically hinder stereocenter inversion .
- Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze undesired enantiomers post-synthesis .
Q. How can computational methods predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
- Reaction Path Search Algorithms : Tools like GRRM or AutoMeKin explore transition states and intermediates via quantum mechanics/molecular mechanics (QM/MM) .
- Machine Learning (ML) : Train models on existing pyrrolidine reaction datasets to predict yields or side products. Platforms like Chemputer or IBM RXN for Chemistry integrate ML with robotic synthesis .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for Boc-protection steps across literature sources?
- Methodological Answer :
- Meta-Analysis : Compare solvent systems (e.g., THF vs. DMF), bases (e.g., KCO vs. DBU), and temperatures. For example, anhydrous DMF at 50°C may improve yields by stabilizing intermediates .
- Reproducibility Protocols : Replicate reactions using strict inert conditions (argon/glovebox) to exclude moisture/O interference .
Safety and Handling
Q. What safety protocols are critical when handling tert-butoxycarbonyl-protected amines?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of tert-butyl alcohol byproducts.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; Boc groups can release CO under acidic conditions, requiring pressure-relief setups .
- Waste Disposal : Neutralize acidic/basic residues before disposal to prevent exothermic decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
